1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Description

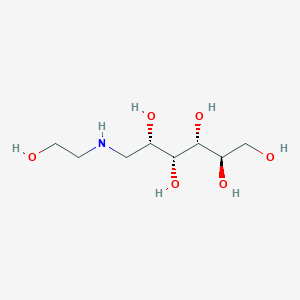

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVOQJUFSROBP-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54662-27-0 | |

| Record name | 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Deoxy 1 2 Hydroxyethylamino D Glucitol

Chemical Synthesis Approaches

The primary chemical route for the synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol is the reductive amination of D-glucose with 2-hydroxyethylamine (ethanolamine). This process involves the reaction of the carbonyl group of glucose with the amine, followed by reduction of the resulting intermediate.

Reductive Amination Protocols: Mechanism and Optimization

The reductive amination of D-glucose with 2-hydroxyethylamine proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the glucose molecule, leading to the formation of a hemiaminal intermediate. This is followed by a dehydration step, resulting in the formation of an imine (Schiff base). The subsequent reduction of this imine intermediate yields the final product, this compound. acs.orgwikipedia.org This entire process can often be carried out in a single pot. wikipedia.org

Optimization of this protocol is crucial for maximizing yield and purity. A key factor is the molar ratio of the reactants. A high amine-to-glucose molar ratio, preferably greater than 6, is recommended to favor the amination equilibria. acs.org The presence of a solvent also plays a significant role, with methanol (B129727) having been shown to enhance the rate of formation of related diamine compounds. acs.org

Catalytic Hydrogenation Strategies and Catalyst Selection

Catalytic hydrogenation is the most common method for the reduction step in the reductive amination process. This involves the use of a heterogeneous catalyst in the presence of hydrogen gas.

A variety of catalysts have been explored for the reductive amination of sugars. Nickel-based catalysts, particularly Raney nickel, have proven to be effective and are frequently used due to their good activity and selectivity. niscpr.res.in Passivated silica-alumina supported nickel catalysts have also been shown to be effective. acs.org Other noble metal catalysts such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) on various supports (e.g., carbon) are also utilized in hydrogenation reactions. For instance, Ru-based catalysts are noted for their high activity in glucose hydrogenation.

The selection of the catalyst is critical as it can influence the reaction conditions required and the selectivity towards the desired product, minimizing side reactions such as the formation of sorbitol (from the direct hydrogenation of glucose) or other byproducts.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by several reaction conditions, including temperature, pressure, catalyst loading, and reaction time.

Temperature: Studies on the reductive amination of D-glucose have shown that increasing the temperature generally leads to a higher conversion rate. For instance, in the synthesis of N-alkyl glucamines using a Raney nickel catalyst, the conversion of D-glucose increased from 38% to 98% as the temperature was raised from 65°C to 105°C. However, very high temperatures can negatively impact selectivity, with maximum selectivity for the desired glucamine being observed at 85°C. niscpr.res.in Temperatures in the range of 125-130°C have also been reported for reductive aminolysis using supported nickel catalysts. acs.org

Pressure: Hydrogen pressure is another critical parameter. Research indicates that the reaction rate can be dependent on the hydrogen pressure up to a certain point, after which it may become independent. For the synthesis of N-alkyl glucamines, the reaction was found to be independent of the partial pressure of hydrogen in the range of 90-95 atm. niscpr.res.in Pressures between 75 and 85 bar of H₂ are also commonly employed. acs.org

Water Content: The presence of water in the reaction mixture can influence the equilibrium of the dehydration step. To favor the formation of the imine intermediate, the water content should ideally be kept below 33 wt%. acs.org

By carefully controlling these parameters, high selectivity and conversion can be achieved. For example, a 97% selectivity at a 92% glucose conversion level has been reported for the synthesis of N-alkyl glucamines under optimized conditions. niscpr.res.in

Table 1: Influence of Reaction Conditions on Reductive Amination of D-Glucose

| Parameter | Condition Range | Effect on Conversion | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Temperature | 65°C - 105°C | Increases with temperature | Maximum at 85°C; decreases at higher temperatures | niscpr.res.in |

| Hydrogen Pressure | 90 - 95 atm | Becomes independent in this range | - | niscpr.res.in |

| Catalyst Loading | 0.3% - 1.2% w/v | Increases with loading | - | niscpr.res.in |

| Amine:Glucose Ratio | > 6 | Favors amination | - | acs.org |

| Water Content | < 33 wt% | Favors dehydration equilibrium | - | acs.org |

Biocatalytic Production and Biosynthetic Pathways

An alternative and highly specific method for the transformation of this compound involves biocatalysis, particularly utilizing microbial transformations.

Microbial Transformation using Gluconobacter oxydans

The bacterium Gluconobacter oxydans is known for its ability to perform regioselective oxidation of various polyols. It has been successfully employed to catalyze the oxidation of this compound. This biotransformation is a crucial step in the industrial synthesis of the antidiabetic drug miglitol. The reaction involves the specific oxidation of the C-6 hydroxyl group of the glucitol moiety.

The major part of the enzymatic activity for this oxidation is found in the membrane fraction of Gluconobacter oxydans cells, with little activity detected in the cytoplasmic fraction.

Characterization of Pyrroloquinoline Quinone-Dependent D-Sorbitol Dehydrogenase (mSLDH)

The enzyme responsible for the regioselective oxidation of this compound in Gluconobacter oxydans has been identified and characterized as a membrane-bound D-sorbitol dehydrogenase (mSLDH).

This enzyme is a quinoprotein, utilizing pyrroloquinoline quinone (PQQ) as its cofactor. Gene disruption and complementation experiments have definitively demonstrated that this PQQ-dependent D-sorbitol dehydrogenase is responsible for the oxidation of this compound. The enzyme exhibits a high degree of substrate specificity, which is a key advantage of this biocatalytic approach.

**Table 2: Characteristics of D-Sorbitol Dehydrogenase (mSLDH) from *Gluconobacter oxydans***

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Dehydrogenase | |

| Substrate | This compound | |

| Cofactor | Pyrroloquinoline quinone (PQQ) | |

| Cellular Location | Membrane-bound | |

| Reaction Type | Regioselective oxidation | |

| Industrial Application | Key step in Miglitol synthesis |

Metabolic Engineering and Strain Improvement for Enhanced Bioconversion

Strain Improvement Strategies:

Classic strain improvement often begins with random mutagenesis followed by screening for superior producers. oup.com This traditional approach has been instrumental in significantly increasing the titers of various microbial metabolites. oup.com More advanced techniques in metabolic engineering focus on the rational design of microbial cell factories. lbl.gov This can involve:

Overexpression of Key Enzymes: Increasing the expression of genes encoding enzymes that are bottlenecks in the biosynthetic pathway can significantly boost product formation. oup.com

Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from the desired product can channel more resources towards its synthesis. nih.gov

Cofactor Engineering: Optimizing the supply of essential cofactors, such as NADPH, is crucial for many enzymatic reactions involved in polyol production. mdpi.com For instance, overexpressing soluble pyridine (B92270) nucleotide transhydrogenase can increase the availability of NADPH, thereby improving the efficiency of reductase enzymes. mdpi.com

Case Study: Enhancing Xylitol (B92547) Production in E. coli

A relevant example of these principles in action is the metabolic engineering of Escherichia coli for enhanced xylitol production. mdpi.com By overexpressing a xylose reductase and increasing the intracellular supply of NADPH, researchers were able to significantly increase the xylitol titer. mdpi.com Further improvements were achieved by engineering xylose transporters to enhance substrate uptake. mdpi.com These strategies are directly applicable to improving the bioconversion process for this compound.

| Metabolic Engineering Strategy | Target | Potential Impact on this compound Production |

|---|---|---|

| Overexpression of Reductase Enzymes | Increase the rate of conversion of the precursor sugar. | Higher product yield and faster production rate. |

| Deletion of Side-Reaction Pathways | Prevent the formation of unwanted byproducts. | Increased purity of the final product and improved overall process yield. |

| Enhancement of Cofactor Regeneration | Ensure a sufficient supply of NADPH for the reductase enzymes. | Sustained high-level production by preventing cofactor limitation. |

Bioreactor Design and Fermentation Process Optimization

Bioreactor Design Considerations:

Stirred-Tank Reactors (STRs): These are commonly used for microbial fermentations due to their good mixing properties and scalability. taylorfrancis.com However, high shear stress from impellers can be detrimental to some microorganisms. researchgate.net

Airlift Bioreactors (ALRs): These offer a lower shear environment and efficient heat transfer, which can be advantageous for shear-sensitive strains. taylorfrancis.com

Solid-State Fermentation (SSF) Bioreactors: Tray bioreactors are often used in SSF, where microorganisms grow on a solid substrate with limited free water. mdpi.com Precise control of temperature and humidity is crucial in these systems. mdpi.com

Fermentation Process Optimization:

Optimization of the fermentation medium is essential to maximize metabolite yield. nih.gov This involves identifying the optimal concentrations of carbon and nitrogen sources, as well as other essential nutrients. nih.gov Various techniques, from the classic "one-factor-at-a-time" approach to more sophisticated statistical methods like Response Surface Methodology (RSM), are employed to design the optimal medium composition. nih.gov

Key parameters that require careful control and optimization during fermentation include:

pH: Maintaining the optimal pH is crucial for enzyme activity and cell viability.

Temperature: Each microorganism has an optimal temperature range for growth and product formation.

Dissolved Oxygen: Adequate oxygen supply is critical for aerobic fermentations. The oxygen transfer rate can be influenced by agitation speed and aeration rate.

Substrate Feed Strategy: In fed-batch fermentations, a controlled feeding strategy is necessary to avoid substrate inhibition and maintain optimal production rates.

| Fermentation Parameter | Importance in this compound Production | Optimization Strategy |

|---|---|---|

| pH | Impacts enzyme kinetics and microbial growth. | Online monitoring and automated addition of acid/base. |

| Temperature | Affects metabolic rates and protein stability. | Jacketed bioreactor with a temperature control loop. |

| Dissolved Oxygen | Crucial for aerobic respiration and energy generation. | Control of agitation and aeration rates. |

| Nutrient Concentration | Provides the building blocks and energy for cell growth and product synthesis. | Media optimization studies (e.g., RSM) and fed-batch strategies. |

Enzymatic Regioselectivity in Analogous Deoxy-Polyol Conversions

Enzymes are highly specific catalysts that can exhibit remarkable regioselectivity, meaning they preferentially act on a specific functional group within a molecule. mdpi.com This property is particularly valuable in the synthesis of complex molecules like deoxy-polyols, where selective modification of hydroxyl groups is often required.

The regioselective action of enzymes can be influenced by several factors, including the enzyme's active site architecture and the substrate's structure. mdpi.com For instance, in the enzymatic synthesis of amino-polyols, imine reductases (IREDs) have been shown to catalyze the reductive amination of keto-polyols with high stereoselectivity. nih.gov

The regioselectivity of enzymes can be manipulated through protein engineering. mdpi.com By introducing specific mutations in the enzyme's active site, it is possible to alter its substrate specificity and regioselectivity to favor the formation of a desired product. mdpi.com This approach has been successfully used to modify the regioselectivity of P450 monooxygenases, for example. mdpi.com

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and chemically modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

N-alkylation and N-acylation are common strategies for modifying the amino group of deoxyglucitol derivatives. These modifications can alter the compound's polarity, lipophilicity, and biological activity.

N-Alkylation:

Reductive alkylation is a widely used method for the synthesis of N-alkylated amino sugars. nih.gov This typically involves the reaction of the amino sugar with an aldehyde or ketone in the presence of a reducing agent. Another approach involves the reaction of the amino compound with an alkyl halide. researchgate.net

N-Acylation:

N-acylation is generally achieved by reacting the amino group with an acylating agent, such as an acid chloride or an anhydride. These reactions are often straightforward and proceed with high yields.

The synthesis of various N-substituted derivatives, such as N-substituted benzamides, has been reported, highlighting the versatility of these synthetic approaches. nih.govresearchgate.net

Glycosylation is the process of attaching a carbohydrate to another molecule. The synthesis of complex carbohydrate conjugates, such as 1-Deoxy-4-O-β-D-galactopyranosyl-1-([2-hydroxyethyl]amino)-D-glucitol, requires careful control of stereochemistry and regioselectivity. nih.gov

The formation of the glycosidic bond is a key step in this process. mdpi.com Various methods have been developed for the synthesis of 2-deoxyglycosides, which can be challenging due to the lack of a participating group at the C-2 position to direct the stereochemical outcome of the reaction. nih.govmdpi.com

One common approach involves the use of a glycosyl donor with a suitable leaving group at the anomeric center and a glycosyl acceptor with a free hydroxyl group. The reaction is typically promoted by a Lewis acid or other activating agent. For instance, the condensation of a protected galactopyranosyl donor with a suitable glucitol acceptor can be used to form the desired β-(1→4) linkage. nih.gov

Biochemical Interactions and Enzymatic Mechanisms of 1 Deoxy 1 2 Hydroxyethylamino D Glucitol and Its Analogues

Substrate and Inhibitor Properties in Carbohydrate Metabolism

The structural similarity of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol to natural monosaccharides suggests its potential to interact with various enzymes involved in carbohydrate metabolism. While direct studies on this specific compound are limited, research on its analogues, such as 1-deoxy-D-glucitol and 1-deoxyfructose (B1228785), offers significant understanding of these interactions.

For sheep liver glucitol dehydrogenase, the Michaelis constant (Km) for 1-deoxyglucitol is 53 mM, and for 1-deoxymannitol (B14141378), it is 89 mM. The maximal velocities (Vmax) for these analogues are 33% and 18%, respectively, compared to that of the natural substrate, glucitol. nih.gov These findings are significant as they challenge the previously held belief that a 1-hydroxy group is a strict requirement for substrates of this enzyme. nih.gov

Kinetic Parameters of 1-Deoxypolyols with Sheep Liver Glucitol Dehydrogenase

| Substrate | Km (mM) | Vmax (% of Glucitol) |

|---|---|---|

| 1-Deoxyglucitol | 53 | 33 |

| 1-Deoxymannitol | 89 | 18 |

The interaction of sugar analogues with hexokinases is a critical area of study, as these enzymes catalyze the first step of glycolysis. While direct data on this compound is unavailable, research on the analogue 1-deoxyfructose demonstrates that it can be phosphorylated by both yeast and muscle hexokinases.

The Km values for 1-deoxyfructose are 614 mM for yeast hexokinase and 280 mM for muscle hexokinase. The maximal velocities are notably lower than those for the natural substrate fructose (B13574), at only 2% and 5% respectively. nih.gov This indicates that while the 1-hydroxy group is not essential for binding to the enzyme, it plays a significant role in the efficiency of the phosphorylation process.

Kinetic Parameters of 1-Deoxyfructose with Hexokinases

| Enzyme | Km (mM) | Vmax (% of Fructose) |

|---|---|---|

| Yeast Hexokinase | 614 | 2 |

| Muscle Hexokinase | 280 | 5 |

Analogues of glycolytic intermediates can serve as valuable inhibitors for studying enzyme mechanisms and metabolic control. The phosphorylated form of 1-deoxyfructose, 1-deoxyfructose 6-phosphate, has been shown to be a competitive inhibitor of phosphoglucose (B3042753) isomerase. nih.gov

The inhibition constant (Ki) for 1-deoxyfructose 6-phosphate with phosphoglucose isomerase is 1.1 mM, which is comparable to the Km for the natural substrates of the enzyme. nih.gov Furthermore, 1-deoxyfructose 6-phosphate is also an effective inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis. However, it does not affect the cooperative binding of the natural substrate, fructose 6-phosphate, to the enzyme. nih.gov This suggests that the 1-hydroxy group, absent in the analogue, is important for the cooperative interactions of this allosteric enzyme but not for the binding itself. nih.gov

Inhibition of Glycolytic Enzymes by 1-Deoxyfructose 6-Phosphate

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) |

|---|---|---|---|

| Phosphoglucose Isomerase | 1-Deoxyfructose 6-phosphate | Competitive | 1.1 |

| Phosphofructokinase | 1-Deoxyfructose 6-phosphate | Effective Inhibitor | - |

Glycosidase Modulation and Carbohydrate Recognition Studies

The interaction of sugar analogues with glycosidases and other carbohydrate-binding proteins is a field of active research, with implications for understanding cellular recognition processes and developing therapeutic agents.

There is currently no specific information available in the scientific literature regarding the effects of this compound on the activity and ligand binding of β-glucuronidase. Further research is required to determine if this compound can act as a substrate or inhibitor for this enzyme.

Similarly, specific studies investigating the binding specificity of this compound to various carbohydrate-binding proteins have not been identified in the available literature. Such investigations would be valuable in determining the potential biological roles of this compound in cell adhesion, signaling, and other recognition events.

Non-Enzymatic Glycation and Cellular Deglycation Processes

Non-enzymatic glycation is a spontaneous chemical reaction between reducing sugars and the primary amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, is a key contributor to the aging of macromolecules and the pathophysiology of various diseases, particularly diabetes. nih.govwikipedia.org The initial products of this reaction can undergo further rearrangements and oxidations to form irreversible structures known as Advanced Glycation End-products (AGEs). wikipedia.orgnih.gov Cells, however, possess enzymatic systems to counteract the accumulation of these early glycation products in a process known as deglycation. nih.govuclouvain.be

Formation of Amadori Products and Advanced Glycation End-Product Precursors (e.g., N-(glucitol)ethanolamine)

The first stage of non-enzymatic glycation involves the condensation of a reducing sugar, such as glucose, with a free amino group to form a Schiff base. frontiersin.orgmdpi.com This unstable intermediate then undergoes a spontaneous rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as an Amadori product. wikipedia.orgmdpi.com This reaction is a critical step in carbohydrate chemistry and is exemplified by the glycation of hemoglobin to form HbA1c, a key diagnostic marker for diabetes. wikipedia.org

These Amadori products are pivotal intermediates in the pathway leading to the formation of AGEs. wikipedia.org Through a series of subsequent reactions including dehydration, oxidation, and condensation, Amadori products are converted into highly reactive dicarbonyl compounds like 3-deoxyglucosone, glyoxal, and methylglyoxal. nih.govgoogle.commdpi.com These dicarbonyls can then react further with amino, sulfhydryl, or guanidinium (B1211019) groups on proteins to generate a diverse range of irreversible and pathogenic AGEs. nih.govmdpi.com

A specific example of a product resulting from non-enzymatic modification is N-(glucitol)ethanolamine, an alternative name for this compound. This compound is formed from the non-enzymatic glycation of the aminophospholipid, phosphatidylethanolamine (B1630911) (PE). Following the initial glycation of PE, the resulting Amadori product is reduced and hydrolyzed to yield N-(glucitol)ethanolamine. nih.gov Research has shown that the levels of N-(glucitol)ethanolamine are elevated in the red blood cell membranes of individuals with diabetes compared to non-diabetic subjects, highlighting its association with hyperglycemic conditions. nih.gov

Table 1: Key Stages in the Formation of AGEs from Non-Enzymatic Glycation

| Stage | Reactants | Intermediate/Product | Significance |

|---|---|---|---|

| Initial Glycation | Reducing Sugar + Free Amino Group (e.g., on proteins, lipids) | Schiff Base | Unstable, reversible initial adduct. frontiersin.org |

| Amadori Rearrangement | Schiff Base | Amadori Product (e.g., Fructoselysine) | A more stable ketoamine; key intermediate. wikipedia.org |

| Intermediate Stage | Amadori Product | Reactive Dicarbonyls (e.g., 3-deoxyglucosone) | Highly reactive precursors to AGEs. google.commdpi.com |

| Final Stage | Reactive Dicarbonyls + Amino Groups | Advanced Glycation End-products (AGEs) | Irreversible, cross-linked, pathogenic products. wikipedia.orgnih.gov |

Role in Fructosamine-3-Kinase-Related Protein (FN3KRP) Mediated Deglycation

Cells have developed a defense mechanism against the accumulation of Amadori products, a process often referred to as deglycation. A key enzyme family in this protein repair pathway includes Fructosamine-3-Kinase (FN3K) and the Fructosamine-3-Kinase-Related Protein (FN3KRP). nih.govnih.gov FN3K directly phosphorylates protein-bound fructosamines (Amadori products derived from glucose) on the third carbon of the sugar moiety. uclouvain.beuniprot.org This phosphorylation creates an unstable fructosamine-3-phosphate, which spontaneously decomposes, releasing the original amine, inorganic phosphate (B84403), and 3-deoxyglucosone, effectively "deglycating" the protein. nih.govuclouvain.be

FN3KRP shares significant sequence identity with FN3K and is encoded by a neighboring gene, suggesting a related function. nih.gov However, unlike FN3K, FN3KRP does not phosphorylate fructosamines derived from glucose. nih.govnih.gov Instead, research has demonstrated that FN3KRP is a ketosamine-3-kinase that specifically phosphorylates psicosamines and ribulosamines, which are ketosamines formed from the sugars allose and ribose, respectively. nih.govnih.gov The phosphorylation occurs at the C-3 position of the sugar, similar to the action of FN3K. nih.gov This suggests that FN3KRP plays a role in freeing proteins from glycation by sugars other than glucose or by glycolytic intermediates. nih.gov

Further studies have indicated that FN3KRP may act on substrates downstream of the initial Amadori products in the Maillard reaction pathway. researchgate.netresearchgate.net Notably, research has shown that a number of N-substituted-1-amino-1-deoxy-D-glucitols can be phosphorylated by recombinant FN3KRP. researchgate.netresearchgate.net This indicates that the enzyme can act on reduced Amadori product analogues, although the specific site of phosphorylation in these cases was identified as the C-4 hydroxyl group, revealing a novel substrate specificity for this enzyme. researchgate.net This action is hypothesized to be part of a broader cellular strategy to reduce the flux of Maillard reaction intermediates toward the formation of terminal AGEs. researchgate.net

Table 2: Comparison of FN3K and FN3KRP

| Feature | Fructosamine-3-Kinase (FN3K) | Fructosamine-3-Kinase-Related Protein (FN3KRP) |

|---|---|---|

| Primary Substrates | Fructosamines (from glucose). nih.govuniprot.org | Psicosamines (from allose), Ribulosamines (from ribose). nih.govnih.gov |

| Action | Phosphorylates the C-3 position of the sugar moiety. uniprot.orgnih.gov | Phosphorylates the C-3 position of ketosamines; can also phosphorylate the C-4 hydroxyl of certain glucitolamines. nih.govresearchgate.net |

| Function | Deglycation of proteins modified by glucose. uclouvain.be | Deglycation of proteins modified by other sugars; may act on Maillard intermediates downstream from fructosamines. nih.govresearchgate.net |

| Inhibition | Competitively inhibited by DMF (1-deoxy-1-morpholinofructose). nih.gov | Competitively inhibited by DMP (1-deoxy-1-morpholinopsicose). nih.gov |

Membrane Transport and Cellular Uptake Mechanisms Involving 1 Deoxy 1 2 Hydroxyethylamino D Glucitol

Specificity as a Transport Inhibitor for Sugar Alcohols (e.g., Galactitol)

There is currently no scientific data available to suggest that 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol acts as a specific transport inhibitor for sugar alcohols such as galactitol. Research on the inhibition of sugar alcohol transporters typically involves other structural analogues, but this compound has not been identified or studied in this capacity.

Elucidation of Sugar Transporter Pathway Dynamics using Deoxyglucitol Analogues

The use of deoxyglucitol analogues to probe the dynamics of sugar transporter pathways is a recognized technique in biochemistry and cell biology. These molecules can serve as tools to understand the binding and translocation mechanisms of transporters like the GLUT family. However, there is no documented use of this compound in such studies to elucidate the dynamics of any specific sugar transporter pathways.

Applications in Investigating Cellular Metabolic Fluxes of Sugars and Lipids

Metabolic flux analysis is a powerful method for quantifying the rates of metabolic reactions within a cell. While various labeled substrates and inhibitors are employed for this purpose, there is no evidence in the scientific literature of this compound being utilized as a probe or tool in studies investigating the cellular metabolic fluxes of either sugars or lipids.

Advanced Analytical Characterization Techniques for 1 Deoxy 1 2 Hydroxyethylamino D Glucitol Research

Spectroscopic Analysis for Structural Conformation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol. These techniques provide insights into the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a series of multiplets in the region of approximately 2.5 to 3.8 ppm. The protons of the glucitol backbone would likely resonate in a pattern similar to that of D-glucamine. For instance, in D-glucamine, the protons on the carbon chain (C2-C6) and the methylene (B1212753) group adjacent to the nitrogen (C1) appear in a complex, overlapping region. The protons of the 2-hydroxyethyl group are expected to introduce additional signals, with the methylene group adjacent to the nitrogen appearing around 2.6-2.8 ppm and the methylene group adjacent to the hydroxyl group resonating slightly further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon skeleton of the molecule. The six carbons of the D-glucitol moiety are expected to have chemical shifts in the range of approximately 60-80 ppm. The two carbons of the 2-hydroxyethylamino side chain would be anticipated around 50-65 ppm.

Expected ¹H NMR Chemical Shifts for the Glucitol Moiety (based on D-Glucamine)

| Proton Assignment | Expected Chemical Shift (ppm) in D₂O |

| H-1a, H-1b | ~2.6 - 2.8 |

| H-2 | ~3.4 - 3.6 |

| H-3 | ~3.5 - 3.7 |

| H-4 | ~3.5 - 3.7 |

| H-5 | ~3.6 - 3.8 |

| H-6a, H-6b | ~3.6 - 3.8 |

Note: The above table is an estimation based on related compounds and serves as a predictive guide.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by the presence of strong, broad absorptions corresponding to the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N bond vibrations.

Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3200 - 3500 (Broad, overlaps with O-H) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Mass Spectrometry (MS and MALDI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation analysis.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique. In positive ion mode, the compound is expected to readily form a protonated molecule [M+H]⁺. Given the molecular weight of 225.24 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 226.1.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing further structural details. A common fragmentation pathway for N-alkyl-1-deoxy-D-glucitol derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the N-substituted group. Another potential fragmentation would be the sequential loss of water molecules from the glucitol chain.

Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₈H₂₀NO₆⁺ | ~226.1 |

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purity assessment of non-volatile compounds like this compound. A robust reversed-phase HPLC (RP-HPLC) method can be employed for its separation and quantification.

A typical HPLC system for this analysis would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer and an organic modifier, such as acetonitrile. The use of an ion-pairing reagent may be necessary to improve peak shape and retention for this polar, basic compound. Detection is often achieved using a UV detector at a low wavelength (around 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). A validated RP-HPLC method for the related drug, miglitol, and its impurities provides a strong foundation for a suitable analytical approach. nih.govresearchgate.netsemanticscholar.org

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Gradient of aqueous buffer (e.g., 10 mM dipotassium (B57713) hydrogen orthophosphate, pH 8.0) and acetonitrile. nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

| Column Temperature | 35 °C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, its application to the direct analysis of highly polar and non-volatile compounds like this compound and its potential metabolites would necessitate a derivatization step to increase their volatility.

Crucially, studies on the pharmacokinetics of miglitol, the drug synthesized from this compound, have shown that it is not metabolized in humans or animals. nih.govdrugbank.comhmdb.ca The compound is primarily excreted unchanged via the kidneys. nih.govdrugbank.com This indicates that this compound, as a precursor, is also unlikely to undergo significant metabolism to form intermediates that would be amenable to GC-MS analysis. Therefore, the focus of analytical methods for this compound in biological matrices is typically on the quantification of the parent compound itself, for which HPLC-MS is the more appropriate technique.

Biochemical Assay Development for Enzymatic Activities and Product Detection

Development of Assays for Intermediate Products (e.g., 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose)

During the synthesis or enzymatic modification of this compound, various intermediates may be formed, such as the cyclic furanose form, 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose. The furanose ring is a five-membered structure containing four carbons and one oxygen, which can exist in equilibrium with the open-chain form. numberanalytics.commasterorganicchemistry.com The detection and quantification of such intermediates are vital for understanding reaction mechanisms and controlling product purity.

Since these amino sugar intermediates often lack chromophores, direct spectrophotometric measurement is not feasible. Therefore, assay development focuses on colorimetric methods that involve a chemical reaction to produce a colored product. scribd.com One established approach for quantifying amino sugars is the Morgan-Elson method, which can be adapted for this purpose. The assay involves heating the N-substituted amino sugar in an alkaline solution to form a chromogen, which then reacts with Ehrlich's reagent (N,N-dimethyl-p-aminobenzaldehyde) in an acidic environment to yield a distinct purple-colored compound that can be quantified by measuring its absorbance. scribd.comresearchgate.net

Interactive Table 5.3.1-1: Proposed Colorimetric Assay for Amino-Furanose Intermediate

| Step | Procedure | Reagents | Purpose |

| 1. Chromogen Formation | The sample containing the amino-furanose is mixed with the alkaline reagent and heated in a boiling water bath for a set time (e.g., 3-5 minutes). | Potassium tetraborate (B1243019) solution. researchgate.net | The alkaline conditions and heat facilitate the formation of a furan-derivative chromogen from the amino sugar. |

| 2. Cooling | The reaction mixture is immediately cooled in an ice bath. | N/A | To stop the reaction and prepare for the addition of the color-developing reagent. |

| 3. Color Development | The color reagent is added to the cooled mixture, which is then incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes). | Ehrlich's Reagent: N,N-dimethyl-p-aminobenzaldehyde (DMAB) in a glacial acetic acid/HCl solution. researchgate.net | The chromogen reacts with DMAB under acidic conditions to produce a stable, colored product. |

| 4. Quantification | The absorbance of the resulting solution is measured using a spectrophotometer at the wavelength of maximum absorbance (typically ~585 nm for similar amino sugars). researchgate.net | N/A | The absorbance is directly proportional to the concentration of the amino-furanose intermediate in the sample, which can be calculated using a standard curve. |

Activity Measurements for Dehydrogenases and Glycosidases

To understand the biochemical profile of this compound, it is essential to measure its effect on relevant enzymes. Dehydrogenases that act on polyols and glycosidases involved in carbohydrate metabolism are of particular interest.

Dehydrogenase Activity Assays

Sorbitol Dehydrogenase (SDH) is an enzyme that catalyzes the interconversion of sorbitol (D-glucitol) and fructose (B13574). assaygenie.com Assays can be designed to determine if this compound can act as a substrate or inhibitor of this enzyme. The most common methods monitor the enzymatic reaction's effect on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). protocols.io

Direct Spectrophotometric Assay : This method measures the production of NADH, which absorbs light at 340 nm. protocols.ionipro.co.jp The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity. nipro.co.jp

Colorimetric Coupled Assay : This high-throughput method involves a coupled reaction where the NADH produced reduces a tetrazolium salt (like MTT) to a colored formazan (B1609692) product. assaygenie.combioassaysys.com The rate of color formation, measured at a specific wavelength (e.g., 565 nm for MTT), reflects the dehydrogenase activity. assaygenie.com

Interactive Table 5.3.2-1: Typical Sorbitol Dehydrogenase (SDH) Activity Assay Protocol

| Component | Direct UV Assay (340 nm) | Colorimetric Assay (565 nm) | Function |

| Buffer | 100 mM Tris-HCl, pH 9.0 nipro.co.jp | Assay Buffer (e.g., PBS) bioassaysys.com | Maintains optimal pH for enzyme activity. |

| Substrate | D-Sorbitol (or test compound, e.g., 50 mM) protocols.io | D-Sorbitol (or test compound) bioassaysys.com | The molecule acted upon by the enzyme. |

| Cofactor | NAD⁺ (e.g., 5 mM) protocols.io | NAD⁺/MTT Solution assaygenie.combioassaysys.com | Electron acceptor required for the dehydrogenase reaction. |

| Coupling Enzyme | Not required | Diaphorase assaygenie.combioassaysys.com | Transfers electrons from NADH to MTT to produce the colored product. |

| Sample | Enzyme preparation | Enzyme preparation | Source of the Sorbitol Dehydrogenase activity. |

| Detection | Increase in absorbance at 340 nm over time. nipro.co.jp | Increase in absorbance at 565 nm over time. assaygenie.com | Measures the rate of NADH production, either directly or indirectly. |

Glycosidase Activity Assays

α-Glucosidases are enzymes that hydrolyze terminal α-glucosidic linkages from oligosaccharides and disaccharides, releasing glucose. oamjms.eu Compounds that inhibit α-glucosidase can slow carbohydrate digestion. nih.gov An in vitro assay is commonly used to screen for the inhibitory potential of compounds like this compound.

The standard assay employs the synthetic chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). ontosight.aisigmaaldrich.com α-Glucosidase cleaves pNPG to release glucose and p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at approximately 405 nm. oamjms.eunih.gov A decrease in the rate of p-nitrophenol formation in the presence of a test compound indicates enzymatic inhibition. oamjms.eu Further kinetic studies, using Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed). nih.govipb.ac.idnih.gov

Interactive Table 5.3.2-2: Typical α-Glucosidase Inhibition Assay Protocol

| Step | Procedure | Reagents | Purpose |

| 1. Pre-incubation | The α-glucosidase enzyme is mixed with the test compound (inhibitor) or buffer (control) and incubated for a short period (e.g., 10-15 minutes) at 37°C. | α-Glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8); Test compound solution. nih.govsigmaaldrich.com | Allows the inhibitor to bind to the enzyme before the substrate is introduced. |

| 2. Reaction Initiation | The reaction is started by adding the pNPG substrate to the enzyme-inhibitor mixture. | p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution. sigmaaldrich.com | Provides the substrate for the enzymatic reaction. |

| 3. Incubation & Monitoring | The reaction proceeds at 37°C, and the absorbance is measured at 405 nm at regular intervals or after a fixed time. oamjms.eunih.gov | N/A | To monitor the formation of the yellow p-nitrophenol product over time. |

| 4. Reaction Termination (Optional) | For endpoint assays, the reaction is stopped by adding a strong base. | Sodium Carbonate (Na₂CO₃) solution. sigmaaldrich.com | The alkaline solution stops the enzymatic reaction and enhances the color of p-nitrophenol. |

| 5. Calculation | The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction (without inhibitor). | N/A | To quantify the inhibitory activity of the test compound. |

Future Perspectives and Emerging Research Avenues for 1 Deoxy 1 2 Hydroxyethylamino D Glucitol

Rational Design of Next-Generation Pharmaceutical Intermediates and Inhibitors

The primary industrial application of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, also known as N-2-hydroxyethyl glucamine (NHEG), is as a precursor to Miglitol. nih.govresearchgate.netresearchgate.net Research is intensely focused on refining this role through enhanced production methods and exploring its potential as a scaffold for novel therapeutic agents.

The industrial synthesis of Miglitol is a multi-step process that combines biotechnology and chemical synthesis. nih.govresearchgate.net A critical step is the biotransformation of this compound into its intermediate, 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL), a reaction catalyzed by the bacterium Gluconobacter oxydans. researchgate.netresearchgate.net Following this biological oxidation, 6NSL undergoes a chemical catalytic hydrogenation to yield Miglitol. google.comresearchgate.net

Optimization efforts are targeting both the biological and chemical stages of this process. For the biotransformation step, researchers have achieved significant improvements by developing mutant strains of G. oxydans with enhanced D-sorbitol dehydrogenase (mSLDH) activity, the key enzyme in the conversion. One study reported that a mutant strain increased the product yield of 6NSL by 33.6%. nih.gov

The subsequent hydrogenation step is also a focus of optimization. Traditional methods have yields around 36.8%, but recent research has demonstrated that by optimizing reaction conditions, a yield of 55.6% can be achieved. researchgate.netresearchgate.net Key factors influencing this yield include the choice of catalyst (Palladium on carbon, Pd/C, is common), solvent composition, temperature, pH, and hydrogen pressure. google.comresearchgate.net It has also been noted that the removal of biological impurities from the biotransformation broth is crucial to prevent catalyst deactivation and allow for its reuse. researchgate.netresearchgate.net

| Process Step | Key Parameter | Optimized Value/Method | Result | Source |

|---|---|---|---|---|

| Biotransformation (NHEG to 6NSL) | Microorganism | Mutant G. oxydans ZJB16009 | 33.6% increase in 6NSL yield | nih.gov |

| Hydrogenation (6NSL to Miglitol) | Catalyst | 5 g/L Palladium/carbon (Pd/C) | Miglitol yield of 55.6% | researchgate.net |

| Solvent | 1:1 Ethanol:Water | |||

| Temperature | 25 °C | |||

| pH | 6 | |||

| Hydrogen Pressure | 1 MPa |

Prodrugs are inactive derivatives of drug molecules that are converted into the active form within the body. mdpi.com This strategy is often used to improve properties such as solubility, stability, and bioavailability. mdpi.com The structure of this compound, with its multiple hydroxyl groups and a secondary amine, makes it an excellent candidate for prodrug design and bioconjugation.

While specific research on prodrugs of this compound is not extensively documented, general principles of prodrug development can be applied. For instance, amino acids are often used as carriers in prodrug design due to their low toxicity and ability to improve water solubility. mdpi.comsemanticscholar.org Attaching an amino acid to the glucitol backbone could enhance its absorption and transport in the body. mdpi.com Another strategy involves creating conjugates with lipophilic moieties, such as fatty acids, to form long-acting drug delivery systems. nih.gov These approaches could be used to modify this compound or its derivatives to create novel therapeutics with improved pharmacokinetic profiles.

Advanced Studies on Enzyme Engineering and Biocatalyst Development

The efficiency of the biotransformation step in Miglitol synthesis is heavily dependent on the catalytic activity of enzymes in Gluconobacter oxydans. nih.gov Consequently, enzyme engineering has become a major focus of research. rsc.orgnih.govtudelft.nl The goal is to create more robust and efficient biocatalysts for industrial applications. dovepress.com

Studies have centered on the membrane-bound D-sorbitol dehydrogenase (mSLDH) from G. oxydans. nih.gov Researchers have employed techniques like random mutagenesis induced by ultraviolet irradiation to screen for mutant bacterial strains with higher enzymatic activity. nih.gov In one successful case, this led to a 1.5-fold increase in mSLDH catalytic activity, which significantly shortened the fermentation time from 22 to 11 hours. nih.gov

Further advancements involve the genetic engineering of the microorganism itself. By introducing and co-expressing the genes for the subunits of mSLDH, the specific enzyme activity towards this compound was enhanced by over two-fold. researchgate.net This approach, combined with optimizing the biosynthesis of necessary coenzymes like pyrroloquinoline quinone (PQQ), represents a powerful strategy for developing superior whole-cell biocatalysts for the industrial production of Miglitol intermediates. researchgate.netresearchgate.net

Mechanistic Insights into Glycation-Related Pathologies and Cellular Defense Systems

Advanced glycation end products (AGEs) are harmful compounds formed through a non-enzymatic process known as the Maillard reaction, where reducing sugars react with proteins, lipids, or nucleic acids. nih.govmdpi.com The accumulation of AGEs is linked to various chronic diseases, including diabetes, cardiovascular disease, and neurodegeneration. nih.gov

The structure of this compound, being a derivative of a sugar alcohol with an amino group, makes it structurally relevant to the precursors of glycation. While direct studies on its role in these pathways are limited, its similarity to glucose and other sugars suggests it could potentially influence glycation processes. Future research could investigate whether this compound or its derivatives can act as inhibitors of AGE formation, thereby offering a protective effect against glycation-related damage. Understanding its interaction with the Maillard reaction could provide valuable mechanistic insights into how cellular defense systems cope with glycation stress and could lead to the development of novel anti-glycation therapies.

Exploitation as a Probe for Unraveling Complex Biological Processes

Molecular probes are essential tools for studying complex biological systems. The structure of this compound, as a modified sugar, makes it a potential candidate for development into a biological probe. By attaching a reporter molecule, such as a fluorescent tag or a radioactive isotope, to its structure, it could be used to track and study processes involving glucose metabolism and transport.

For example, such a probe could be used to investigate the specificity and kinetics of glucose transporters or to identify and characterize enzymes that recognize modified sugar structures. While this application is currently speculative, the foundational chemistry of the molecule provides a strong basis for its potential development as a tool for biochemical and medical research.

Discovery of Novel Biological Activities and Untapped Therapeutic Potential

Beyond its established role as a pharmaceutical intermediate, this compound and its analogues may possess other biological activities. Derivatives of similar glucitol compounds have found applications in various industries. For instance, 1-Deoxy-1-(octylamino)-D-glucitol is used in cosmetics for its moisturizing properties and in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs. chemimpex.com

This suggests that this compound could be explored for similar applications. Its polyol structure could confer moisturizing properties, making it a candidate for use in personal care products. Furthermore, its potential to act as an antimetabolite, similar to other 1-deoxy sugar analogues that inhibit glycolysis, warrants investigation. nih.gov Future research into these areas could unlock new therapeutic and commercial applications for this compound, extending its utility far beyond its current use in Miglitol synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.